LSD1 Inhibitory Activity Defines a Target Engagement Profile Distinct from PPARγ-Focused TZDs
The target compound inhibits recombinant human LSD1 (KDM1A) with an IC₅₀ of 154 nM, as measured by a fluorescence-based assay using H3K4me2 peptide substrate with 30-minute incubation [1]. In contrast, the parent scaffold 2,4-thiazolidinedione acts primarily as a PPARγ agonist with a reported IC₅₀ of approximately 0.2 µM (200 nM) [2]. The LSD1 inhibitory activity of 85258-81-7 is within the sub-micromolar range, placing it in a functionally distinct category from the insulin-sensitizing glitazone class. This target engagement shift—from nuclear receptor agonism to histone demethylase inhibition—is a direct consequence of the 5-(4-carboxyphenyl) substitution and cannot be extrapolated from the behavior of the unsubstituted TZD core.
| Evidence Dimension | Enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 154 nM against recombinant human LSD1 |
| Comparator Or Baseline | 2,4-Thiazolidinedione (parent scaffold): PPARγ agonist, IC₅₀ ≈ 0.2 µM (200 nM); no reported LSD1 inhibitory activity |
| Quantified Difference | 85258-81-7 is a bona fide LSD1 inhibitor; the parent scaffold is a PPARγ agonist with a completely different pharmacological target. Direct IC₅₀ comparison across targets is not meaningful—the key differentiation is target class divergence. |
| Conditions | LSD1: human recombinant enzyme, H3K4me2 peptide substrate, fluorescence assay, 30 min incubation. PPARγ: competitive binding assay. |
Why This Matters
A procurement choice based on target engagement requires awareness that 85258-81-7 engages the LSD1 epigenetic target, whereas the unsubstituted TZD scaffold engages PPARγ—these compounds are not functionally interchangeable.
- [1] BindingDB. BDBM50452698 (CHEMBL4215913). Affinity Data: IC₅₀ = 154 nM for human recombinant LSD1. View Source
- [2] Probes & Drugs. 2,4-Thiazolidinedione (PD058879). PPARγ agonist, IC₅₀ = 0.2 µM. View Source
